molecular formula C22H15FO4 B11168700 7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

Cat. No.: B11168700
M. Wt: 362.3 g/mol
InChI Key: SDOAQNBDHOSUSJ-UHFFFAOYSA-N
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Description

7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound with the molecular formula C22H15FO4. It is part of the flavonoid family, known for their diverse biological activities. This compound is characterized by the presence of a fluorobenzyl group, a hydroxy group, and a phenyl group attached to a chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl alcohol, 5-hydroxy-2-phenyl-4H-chromen-4-one, and suitable reagents.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

    Reaction Steps: The key steps include the protection of the hydroxy group, the formation of the ether linkage between the chromenone and the fluorobenzyl group, and the deprotection of the hydroxy group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromenone core can be reduced to form a dihydro derivative.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of 7-[(2-fluorobenzyl)oxy]-5-oxo-2-phenyl-4H-chromen-4-one.

    Reduction: Formation of 7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-dihydrochromen-4-one.

    Substitution: Formation of derivatives with substituted fluorobenzyl groups.

Scientific Research Applications

7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorobenzyl group enhances its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H15FO4

Molecular Weight

362.3 g/mol

IUPAC Name

7-[(2-fluorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C22H15FO4/c23-17-9-5-4-8-15(17)13-26-16-10-18(24)22-19(25)12-20(27-21(22)11-16)14-6-2-1-3-7-14/h1-12,24H,13H2

InChI Key

SDOAQNBDHOSUSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4F)O

Origin of Product

United States

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